molecular formula C11H9B B1267233 1-Bromo-3-methylnaphthalene CAS No. 54357-18-5

1-Bromo-3-methylnaphthalene

Cat. No.: B1267233
CAS No.: 54357-18-5
M. Wt: 221.09 g/mol
InChI Key: ZZGLLXBRLJUZQA-UHFFFAOYSA-N
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Description

1-Bromo-3-methylnaphthalene is an organic compound with the molecular formula C11H9Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methyl group at the third position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Bromo-3-methylnaphthalene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This interaction is crucial in the synthesis of more complex organic molecules. Additionally, this compound can act as a substrate for certain cytochrome P450 enzymes, leading to its hydroxylation and further metabolic processing .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of specific kinases and phosphatases, thereby affecting signal transduction pathways. This modulation can lead to changes in gene expression profiles, impacting various cellular functions such as proliferation, differentiation, and apoptosis . Moreover, the compound’s interaction with cellular membranes can alter membrane fluidity and permeability, influencing cellular metabolism and transport processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This covalent binding can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit the activity of certain enzymes by forming stable adducts with their active sites . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products may exhibit different biochemical properties, potentially leading to altered cellular responses. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where specific doses lead to significant changes in physiological and biochemical parameters. It is essential to carefully control the dosage to avoid adverse effects and obtain meaningful experimental results .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic processing of this compound can influence its biological activity and toxicity, as the metabolites may exhibit different properties compared to the parent compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cellular membranes, facilitated by its lipophilic nature . Additionally, specific transporters and binding proteins may play a role in its intracellular distribution. Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals . For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . Additionally, its presence in mitochondria can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylnaphthalene can be synthesized through the bromination of 3-methylnaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.

    Reduction Reactions: The compound can be reduced to form 3-methylnaphthalene.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding naphthoquinones.

Common Reagents and Conditions:

    Substitution: Sodium cyanide (NaCN) in the presence of a polar solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products:

Scientific Research Applications

1-Bromo-3-methylnaphthalene has several applications in scientific research:

Comparison with Similar Compounds

    1-Bromonaphthalene: Similar in structure but lacks the methyl group at the third position.

    2-Bromo-3-methylnaphthalene: Similar but with the bromine atom at the second position.

    1-Chloro-3-methylnaphthalene: Similar but with a chlorine atom instead of bromine.

Uniqueness: 1-Bromo-3-methylnaphthalene is unique due to the specific positioning of the bromine and methyl groups, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

1-bromo-3-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGLLXBRLJUZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305751
Record name 1-bromo-3-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54357-18-5
Record name 1-bromo-3-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methylnaphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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